

# Debugging CUDA code for the Blackwell architecture.

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Welcome to the Technical Support Center for the NVIDIA Blackwell™ architecture. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues when developing and debugging CUDA applications.

## Frequently Asked Questions (FAQs)

**Q1:** My existing CUDA application, which ran perfectly on the Hopper architecture, fails to run on my new Blackwell-based system. What is the most likely cause?

**A1:** The most common issue is application compatibility. The NVIDIA Blackwell architecture requires applications to be compiled in a way that is forward-compatible. CUDA applications built with toolkits from 2.1 through 12.8 can be compatible with Blackwell GPUs, but only if they include a PTX (Parallel Thread Execution) version of their kernels.<sup>[1]</sup> If your application was compiled only with native GPU code (cubin) for an older architecture (like Hopper), it will not run on Blackwell and must be recompiled.<sup>[1]</sup>

**Q2:** How can I verify if my existing application binary is compatible with the Blackwell architecture without recompiling it?

**A2:** You can perform a quick compatibility check by setting the `CUDA_FORCE_PTX_JIT=1` environment variable before running your application. This variable forces the CUDA driver to ignore any embedded native binary code (cubin) and instead perform a Just-In-Time (JIT) compilation from the PTX code included in the binary.<sup>[1]</sup>

- If the application runs correctly with this flag, it is Blackwell compatible.
- If the application fails, it does not contain the necessary PTX code and must be recompiled with a compatible CUDA Toolkit.[1]

Remember to unset this environment variable after your test.

Q3: I am using PyTorch for my research. Why am I encountering a UserWarning that my Blackwell GPU is not compatible with my current PyTorch installation?

A3: Standard, stable releases of PyTorch may not have immediate support for the newest GPU architectures. Blackwell GPUs introduce a new compute capability (sm\_120) which older PyTorch builds do not recognize.[2] To resolve this, you will likely need to install a nightly build of PyTorch that includes support for the latest CUDA toolkits (e.g., cu128 or newer) and the Blackwell architecture.[2]

Q4: What are the key new features in the Blackwell architecture that I should be aware of for my computational drug discovery workflows?

A4: The Blackwell architecture introduces several significant advancements that can accelerate drug discovery and scientific computing:

- **Second-Generation Transformer Engine:** This engine features enhanced support for lower precision floating-point formats like FP4 and FP6.[3][4] This can dramatically speed up inference for generative AI models used in tasks like molecular design and protein structure prediction.[5][6]
- **Fifth-Generation Tensor Cores:** These cores provide a significant boost in performance for AI and floating-point calculations, which are central to simulations and machine learning models in drug development.[3][7]
- **Increased FP64 Performance:** Blackwell GPUs deliver a 30% performance increase in double-precision (FP64) fused multiply-add (FMA) operations compared to the Hopper architecture, which is critical for high-precision scientific simulations like molecular dynamics. [8]

## Blackwell Architecture Feature Summary

Feature	NVIDIA Hopper™ Architecture	NVIDIA Blackwell™ Architecture	Impact on Drug Development & Research
Tensor Cores	4th Generation	5th Generation[3]	Faster training and inference for AI models (e.g., protein folding, virtual screening).[9]
Transformer Engine	1st Generation (FP8 support)	2nd Generation (FP4, FP6 support)[3][4]	Enables larger and more complex generative AI models with lower energy consumption.[6][8]
Double Precision	High Performance FP64	30% more FP64/FP32 FMA performance[8]	Increased accuracy and speed for physics-based simulations like molecular dynamics. [8]
Compute Capability	9.x	10.x, 12.x[3][10]	Requires updated CUDA Toolkit and recompilation for full feature support.
Confidential Computing	N/A	Hardware-based TEE-I/O[4]	Protects sensitive patient data and proprietary AI models from unauthorized access.[4]

## Troubleshooting Guides

Q5: I'm encountering a `cudaErrorInitializationError` when running a multi-GPU job with more than four Blackwell GPUs. What could be the issue?

A5: This error can occur due to system or driver-level configuration issues, especially on dual-processor motherboards.[\[11\]](#) While the drivers can handle more than four GPUs, some motherboards may have BIOS settings that interfere with CUDA initialization across a large number of PCIe devices.

#### Troubleshooting Steps:

- Check dmesg: Immediately after the error occurs, check the kernel log using the dmesg command for any relevant error messages.[\[11\]](#)
- Isolate the Issue: Test with a smaller number of GPUs (e.g., `CUDA_VISIBLE_DEVICES=0,1,2,3`) and confirm the application runs. Then, try different combinations to see if a specific GPU or PCIe slot is causing the issue.[\[11\]](#)
- Review BIOS Settings: Investigate and experiment with toggling BIOS settings such as IOMMU, Above 4G decoding, and PCIe speed settings (e.g., forcing PCIe Gen4).[\[11\]](#)
- Update System Firmware: Ensure your motherboard BIOS and other firmware are updated to the latest versions, as these often contain crucial bug fixes for multi-GPU configurations.

Q6: My application crashes with a `RuntimeError: CUDA error: an illegal memory access was encountered`. How do I debug this on Blackwell?

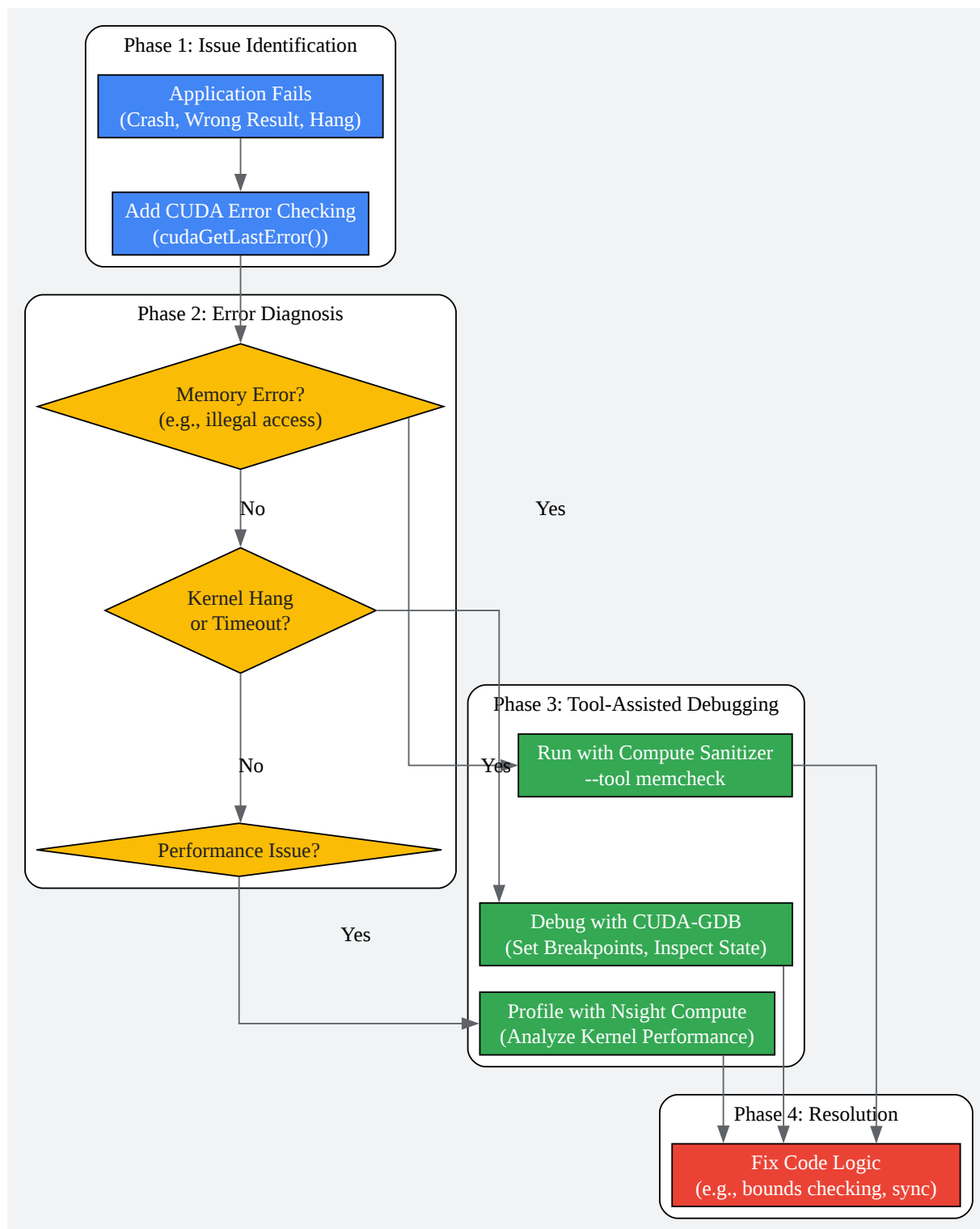
A6: This is a common CUDA error indicating that a kernel is attempting to read from or write to a memory address that is out of its allocated bounds.[\[12\]](#) The primary tool for diagnosing this is the Compute Sanitizer.

#### Debugging Workflow:

- Run with compute-sanitizer: Execute your application with the compute-sanitizer command-line tool. This tool is designed to detect memory access errors, shared memory hazards, and uninitialized memory access.[\[13\]](#)
- Analyze the Output: The tool will provide a detailed report, often pinpointing the exact line of source code in the kernel where the illegal access occurred.

- Use CUDA-GDB: For more complex scenarios, use `cuda-gdb` to step through the kernel's execution. You can set breakpoints and inspect the values of variables (like array indices) to understand why the out-of-bounds access is happening.[\[14\]](#)[\[15\]](#)

## General CUDA Debugging Workflow



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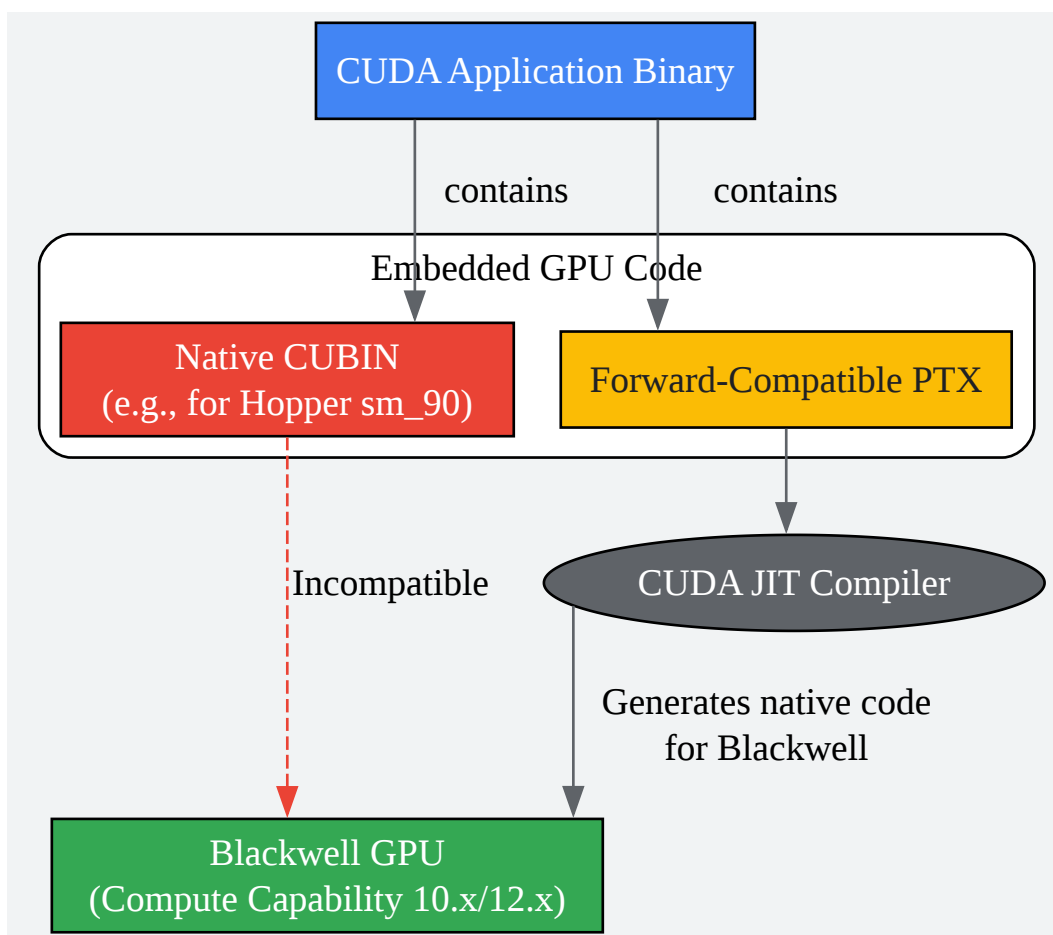
Caption: General workflow for debugging a CUDA application.

Q7: My CUDA kernel is running much slower than expected on Blackwell. How should I approach profiling and optimization?

A7: Performance profiling is crucial for identifying bottlenecks. The NVIDIA Nsight™ suite of tools is essential for this task.

- Nsight Systems: Use this tool first to get a high-level, system-wide view. It helps you identify if the bottleneck is related to CPU-GPU data transfers, kernel launch overhead, or inefficient use of CUDA streams.[\[16\]](#)
- Nsight Compute: Once you've identified a slow kernel with Nsight Systems, use Nsight Compute for deep, kernel-level analysis.[\[16\]](#)[\[17\]](#) It provides detailed metrics on memory throughput, SM occupancy, instruction stalls, and warp divergence, with an expert system that suggests potential optimizations.[\[17\]](#)

## Blackwell Application Compatibility Logic



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Caption: Logic for running CUDA applications on Blackwell GPUs.

## Experimental Protocols

### Protocol for Profiling a Molecular Dynamics Kernel

This protocol outlines the steps to profile a specific CUDA kernel within a molecular dynamics simulation to identify performance bottlenecks on the Blackwell architecture.

**Objective:** To analyze and optimize a single CUDA kernel's performance using NVIDIA Nsight Compute.

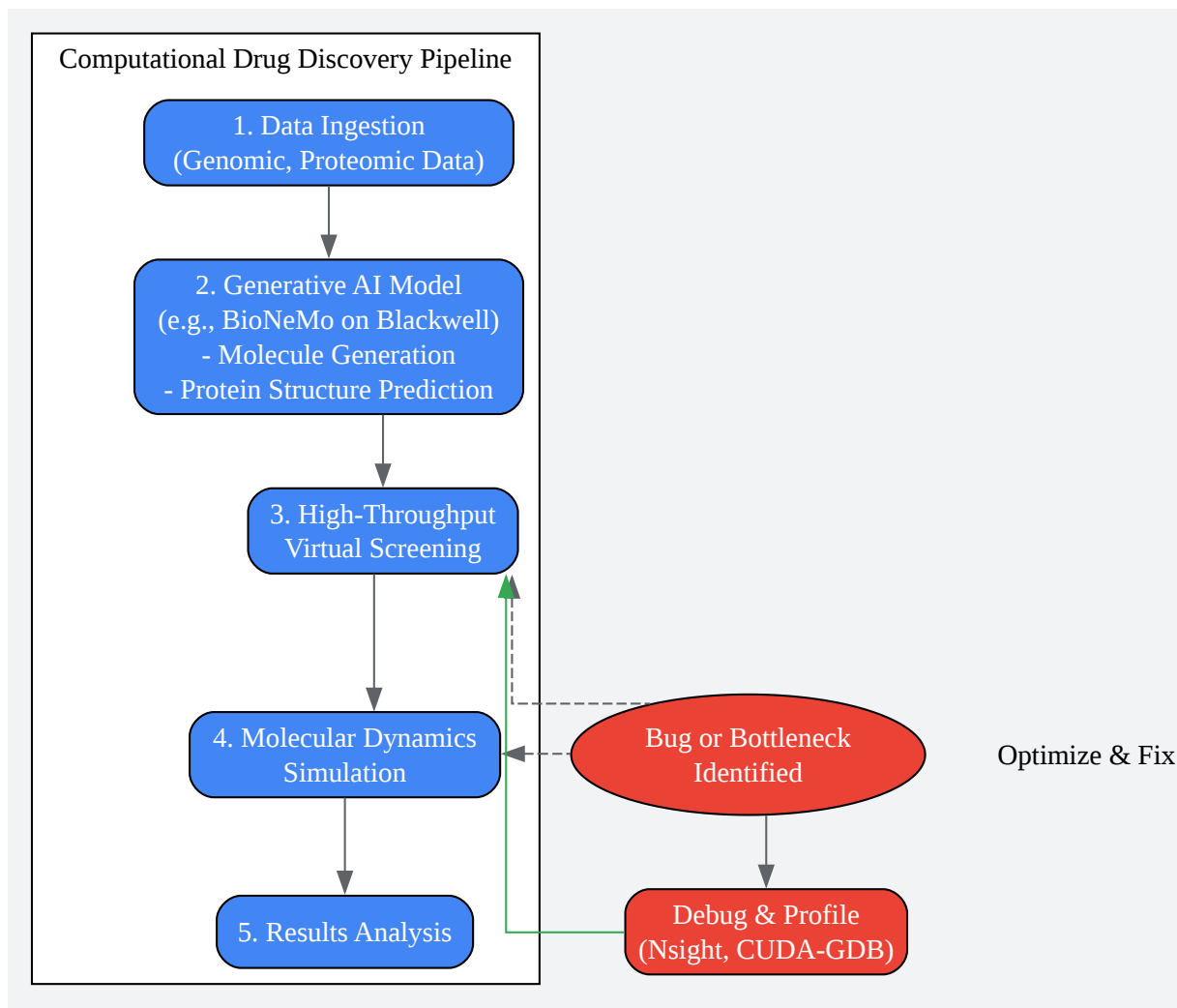
**Methodology:**

- **Baseline Execution:** Run your simulation without any profilers and record the total execution time and performance metric (e.g., ns/day). This serves as your baseline.
- **Compile with Debug Information:** Recompile your application, ensuring that you include the `-lineinfo` flag in your `nvcc` command. This maps performance data back to specific lines in your source code.
- **Identify Target Kernel with Nsight Systems:**
  - Launch your application using `nsys profile`.
  - Open the generated `.qdrep` file in the Nsight Systems GUI.
  - Analyze the timeline to identify the kernel that consumes the most GPU time. This is your primary target for optimization.
- **In-Depth Kernel Analysis with Nsight Compute:**
  - Launch your application through Nsight Compute, specifying the target kernel identified in the previous step.
  - Open the `profile_report.ncu-rep` file in the Nsight Compute GUI.



- Analyze Profiling Data:
  - GPU Speed of Light Section: Check the "SM Throughput" and "Memory Throughput" percentages. A low percentage in either indicates a potential bottleneck in computation or memory access, respectively.[\[17\]](#)
  - Source Page Analysis: Navigate to the source page to view performance counters (like memory transactions, instruction stalls) correlated directly with your kernel's source code.
  - Occupancy Details: Review the occupancy section. Low occupancy can indicate that not enough thread blocks are being scheduled to hide latency. The tool will provide details on what is limiting the occupancy (e.g., register pressure, shared memory usage).
- Iterate and Optimize: Based on the analysis, modify your CUDA kernel. For example, if memory throughput is the bottleneck, you might restructure loops to improve memory coalescing. Re-run the profiling steps (4-5) to measure the impact of your changes.

## Accelerated Drug Discovery Workflow



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Caption: A typical drug discovery workflow using Blackwell, showing the debugging loop.

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